m-Xyloldisulfochlorid
Overview
Description
m-Xyloldisulfochlorid: is an organic compound that belongs to the class of aromatic sulfonyl chlorides. It is derived from m-xylene, a dimethylbenzene isomer, by introducing two sulfonyl chloride groups. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of m-Xyloldisulfochlorid typically involves the sulfonation of m-xylene followed by chlorination. The process can be summarized as follows:
Sulfonation: m-Xylene is treated with sulfuric acid (H₂SO₄) to introduce sulfonic acid groups, forming m-xylene-2,4-disulfonic acid.
Chlorination: The disulfonic acid is then reacted with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to replace the hydroxyl groups with chlorine atoms, yielding this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: m-Xyloldisulfochlorid undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride groups are highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Reduction: The compound can be reduced to the corresponding sulfonic acids or sulfonyl hydrides.
Oxidation: Under strong oxidizing conditions, this compound can be further oxidized to produce sulfonic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols are commonly used under mild to moderate conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Major Products:
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols or thiols.
Sulfonic Acids: Formed by reduction or oxidation processes.
Scientific Research Applications
Chemistry: m-Xyloldisulfochlorid is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound derivatives are explored for their potential as enzyme inhibitors and therapeutic agents. The sulfonyl chloride group can be modified to enhance biological activity and selectivity.
Industry: The compound is used in the production of specialty chemicals, including surfactants, polymers, and resins. Its ability to introduce sulfonyl groups into molecules is leveraged in various industrial applications.
Mechanism of Action
The mechanism of action of m-Xyloldisulfochlorid primarily involves its reactivity towards nucleophiles. The sulfonyl chloride groups are electrophilic, making them susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where this compound acts as a sulfonating agent.
Molecular Targets and Pathways: In biological systems, this compound derivatives may target enzymes or proteins with nucleophilic residues, leading to the formation of covalent bonds. This interaction can inhibit enzyme activity or alter protein function, making it a potential therapeutic agent.
Comparison with Similar Compounds
p-Xyloldisulfochlorid: Similar structure but with sulfonyl chloride groups in the para position.
o-Xyloldisulfochlorid: Similar structure but with sulfonyl chloride groups in the ortho position.
Benzene-1,3-disulfonyl chloride: Similar sulfonyl chloride groups but without the methyl substituents.
Uniqueness: m-Xyloldisulfochlorid is unique due to the position of its sulfonyl chloride groups on the m-xylene backbone. This positioning influences its reactivity and the types of derivatives that can be synthesized. Compared to its ortho and para isomers, this compound offers distinct reactivity patterns and applications.
Properties
IUPAC Name |
2,4-dimethylbenzene-1,3-disulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O4S2/c1-5-3-4-7(15(9,11)12)6(2)8(5)16(10,13)14/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXURJPYZNSKSDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)Cl)C)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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